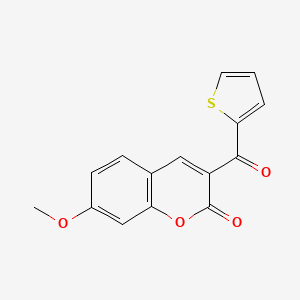
7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives It is characterized by the presence of a methoxy group at the 7th position, a thiophene-2-carbonyl group at the 3rd position, and a benzopyran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-1-benzopyran-2-one and thiophene-2-carbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation reaction.
Acylation Reaction: The thiophene-2-carbonyl chloride is reacted with 7-methoxy-2H-1-benzopyran-2-one in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Material Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-chromanone: A structurally similar compound with different functional groups.
3-(Thiophene-2-carbonyl)-2H-1-benzopyran-2-one: Lacks the methoxy group at the 7th position.
7-Methoxy-3-(phenylcarbonyl)-2H-1-benzopyran-2-one: Contains a phenyl group instead of a thiophene group.
Uniqueness
7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one is unique due to the presence of both the methoxy and thiophene-2-carbonyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
83179-52-6 |
|---|---|
Molecular Formula |
C15H10O4S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
7-methoxy-3-(thiophene-2-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H10O4S/c1-18-10-5-4-9-7-11(15(17)19-12(9)8-10)14(16)13-3-2-6-20-13/h2-8H,1H3 |
InChI Key |
BPNFJJXYJTVDSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


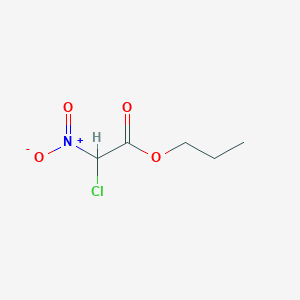
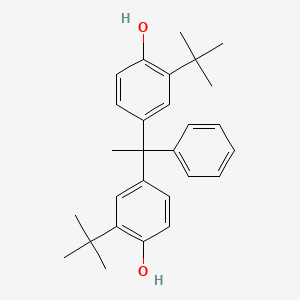
![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)
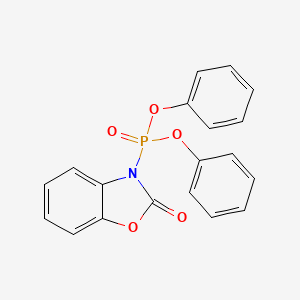
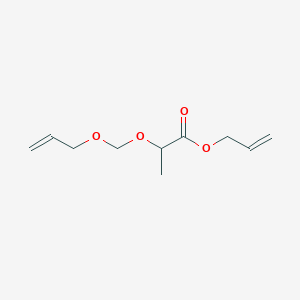
![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
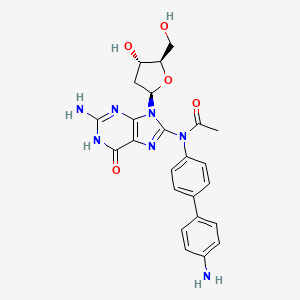
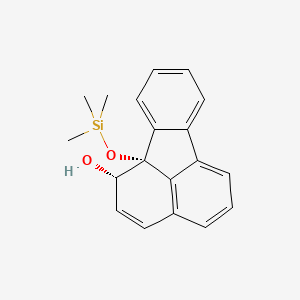
![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)
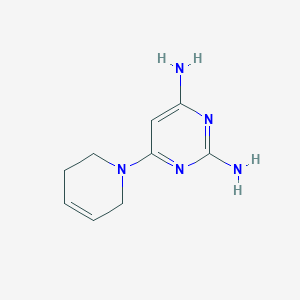
![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)
